(S)-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid
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Overview
Description
3-[(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl]propanoic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring and a benzyloxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the amino group of pyrrolidine with a benzyloxycarbonyl (Cbz) group, followed by the addition of a propanoic acid moiety. The reaction conditions often require the use of protecting groups, catalysts, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve the desired product at a larger scale .
Chemical Reactions Analysis
Types of Reactions
3-[(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl protecting group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce the deprotected amine .
Scientific Research Applications
3-[(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-[(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl]propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing an active site that can interact with enzymes or receptors. This interaction can modulate biological pathways, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(Benzyloxy)carbonyl]amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid
- (2S)-2-(acetylamino)-3-(1H-imidazol-5-yl)propanoic acid
- (2S)-2-amino-3-(4-ethoxyphenyl)propanoic acid
Uniqueness
3-[(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl]propanoic acid is unique due to its specific combination of a pyrrolidine ring and a benzyloxycarbonyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C15H19NO4 |
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Molecular Weight |
277.31 g/mol |
IUPAC Name |
3-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]propanoic acid |
InChI |
InChI=1S/C15H19NO4/c17-14(18)9-8-13-7-4-10-16(13)15(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18)/t13-/m0/s1 |
InChI Key |
MVHUUGASVWTMMM-ZDUSSCGKSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCC(=O)O |
Origin of Product |
United States |
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